![molecular formula C10H9BrN2 B1375955 3-Bromo-6-methylquinolin-8-amine CAS No. 858467-30-8](/img/structure/B1375955.png)
3-Bromo-6-methylquinolin-8-amine
Overview
Description
3-Bromo-6-methylquinolin-8-amine is a chemical compound with the molecular formula C10H9BrN2 . It is a type of quinoline, a class of compounds that have wide applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Scientific Research Applications
Organic Synthesis
3-Bromo-6-methylquinolin-8-amine: serves as a valuable scaffold in organic synthesis. It is used in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides . This compound facilitates intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology .
Medicinal Chemistry
In medicinal chemistry, quinolin-8-amines, which include 3-Bromo-6-methylquinolin-8-amine , are essential in several pharmacologically active heterocyclic compounds. They are used to create compounds with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities .
Anticancer Research
Quinoline derivatives, such as 3-Bromo-6-methylquinolin-8-amine , are investigated for their anticancer properties. They are considered a privileged structure in drug discovery programs due to their broad spectrum of bio-responses .
Antioxidant Development
This compound is also explored for its antioxidant properties. It plays a role in the development of new antioxidant agents that can help in protecting cells from oxidative stress .
Anti-inflammatory Agents
3-Bromo-6-methylquinolin-8-amine: is used in the synthesis of anti-inflammatory agents. Its derivatives are studied for their potential to reduce inflammation in various medical conditions .
Antimicrobial Applications
The antimicrobial properties of quinoline derivatives make 3-Bromo-6-methylquinolin-8-amine a candidate for the development of new antimicrobial agents to combat infectious diseases .
Coordination Chemistry
Quinolin-8-amines act as ligands in coordination chemistry. They form complexes with metals and are used in the study of metalloenzymes and other metal-related biological processes .
Disease Treatment Agents
Finally, 3-Bromo-6-methylquinolin-8-amine and its derivatives are used as agents for various diseases. They are part of the ongoing research to develop new therapeutic agents for diseases like tuberculosis and malaria .
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-methylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLDALBRIVEDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855906 | |
Record name | 3-Bromo-6-methylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methylquinolin-8-amine | |
CAS RN |
858467-30-8 | |
Record name | 3-Bromo-6-methylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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